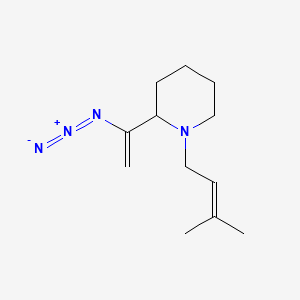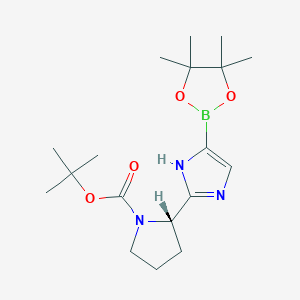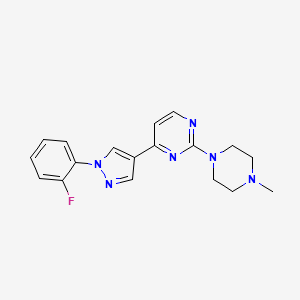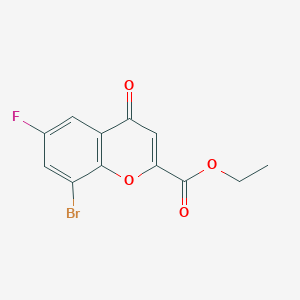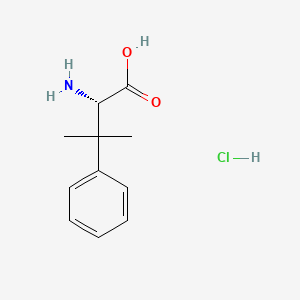![molecular formula C21H18N2 B11829866 Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl- CAS No. 828937-88-8](/img/structure/B11829866.png)
Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a cyclopenta[b]indole system, making it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the cyclopenta[b]indole system. The final step involves the addition of the propanenitrile group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
3-(4-Methyl-3-phenyl-1,4-dihydrocyclopenta[b]indol-2-yl)propanenitrile is unique due to its cyclopenta[b]indole system, which is not commonly found in other indole derivatives. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
828937-88-8 |
|---|---|
Fórmula molecular |
C21H18N2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-(4-methyl-3-phenyl-1H-cyclopenta[b]indol-2-yl)propanenitrile |
InChI |
InChI=1S/C21H18N2/c1-23-19-12-6-5-11-17(19)18-14-16(10-7-13-22)20(21(18)23)15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,14H2,1H3 |
Clave InChI |
XNVFGMPSCIMNTN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=C(C3)CCC#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


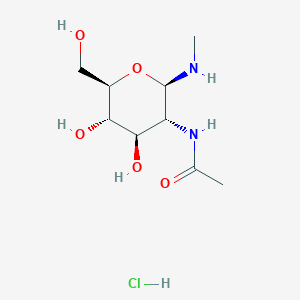
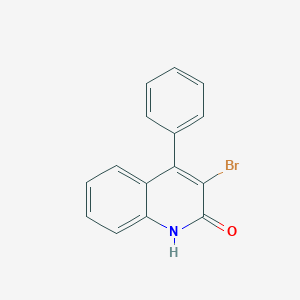


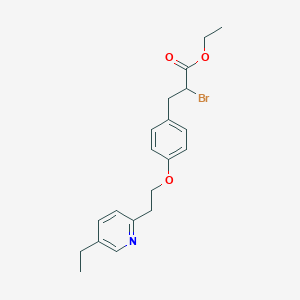
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
